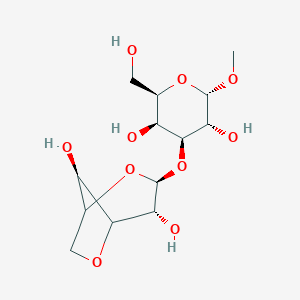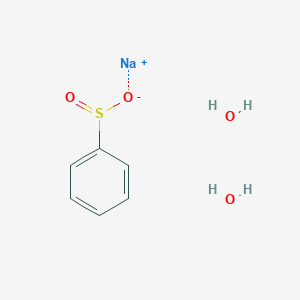
Cloruro de níquel hexahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) chloride hexahydrate is a hydrated nickel salt. Its crystals were monoclinc and crystal structure was investigated by X-ray single crystal method.
Nickel(II) chloride hexahydrate is a hydrated nickel salt. Its crystals were monoclinic and structure was investigated by X-ray single crystal method.
Nickel chloride hexahydrate is a hydrate of nickel chloride containing nickel (in the +2 oxidation state), chloride and water moeities in the ratio 1:2:6. It has a role as a sensitiser. It contains a nickel dichloride.
Aplicaciones Científicas De Investigación
Síntesis de Piperidinas Altamente Funcionalizadas
El cloruro de níquel hexahidratado sirve como un catalizador eficiente para sintetizar piperidinas altamente funcionalizadas, las cuales son cruciales en la estructura central de muchos productos naturales y exhiben una amplia gama de propiedades biológicas . El proceso involucra una reacción de ciclo-condensación de tres componentes que ofrece altos rendimientos y métodos de purificación fáciles.
Catalizador en Síntesis Orgánica
En química orgánica, NiCl2·6H2O se utiliza como catalizador para diversas reacciones, incluyendo la tioacetalización quimioselectiva de aldehídos y como agente reductor para alquenos, alquinos y haluros orgánicos . También se emplea en la escisión de enlaces N-O y la apertura de epóxidos.
Preparación de Complejos de Níquel-Fosfina
Este compuesto actúa como precursor de varios complejos de níquel-fosfina, como el cloruro de bis(trifenilfosfina)níquel(II), que se utilizan en trimerizaciones de alquinos, carbonilaciones y como catalizadores en reacciones de acoplamiento cruzado .
Aplicaciones en Cultivo Celular
El this compound se utiliza en cultivo celular como fuente de iones níquel. Juega un papel en la estructura y función del ADN, ARN y proteínas, aunque puede tener efectos tóxicos a concentraciones más altas .
Síntesis de Derivados de Pirrol Tetra-Sustituidos
Se emplea como catalizador en la síntesis de alto rendimiento de derivados de pirrol tetra-sustituidos, que son intermedios importantes en las industrias farmacéutica y agroquímica .
Conversión de Éteres a Compuestos Hidroxílicos
El this compound se utiliza en combinación con otros reactivos para la conversión de éteres tetrahidropiranil (THP) y terc-butildimetilsilil (TBS) en sus correspondientes compuestos hidroxílicos, lo cual es un paso significativo en diversas vías sintéticas .
Mecanismo De Acción
Target of Action
Nickel chloride hexahydrate (NiCl2·6H2O) is primarily used in electroplating and as a catalyst for various organic conversions . It serves as a source of nickel ions for cell culture and toxicological studies . The compound’s primary targets are therefore the chemical reactions it catalyzes and the biological systems it interacts with.
Mode of Action
Nickel chloride hexahydrate interacts with its targets by serving as a catalyst in various chemical reactions. For instance, it can act as a reducing agent for alkenes, alkynes, and organic halides when combined with lithium aluminum hydride . It can also cleave N-O bonds and open epoxides . In biological systems, it provides a source of nickel ions, which can block ion channel activity .
Biochemical Pathways
Nickel chloride hexahydrate affects several biochemical pathways. For instance, it plays a role in the synthesis of tetra-substituted pyrrole derivatives . It can also convert tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS) ethers to their corresponding hydroxyl compounds . These reactions indicate that the compound has a significant impact on sulfur, amino acids, and nitrogen metabolisms .
Pharmacokinetics
It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as concentration, exposure duration, and the specific biological or chemical system involved.
Result of Action
The action of nickel chloride hexahydrate results in various molecular and cellular effects. For example, it can catalyze the formation of a variety of nickel coordination complexes . In biological systems, it can cause genetic defects, cancer by inhalation, damage to the unborn child, and damage to organs through prolonged or repeated exposure . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Action Environment
The action, efficacy, and stability of nickel chloride hexahydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the presence and concentration of water in the environment. Additionally, it is known to be very toxic to aquatic life with long-lasting effects , indicating that its presence in aquatic environments can have significant ecological impacts.
Análisis Bioquímico
Biochemical Properties
Nickel chloride hexahydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Nickel ions from nickel chloride hexahydrate act as essential cofactors for urease, facilitating its catalytic activity . Additionally, nickel chloride hexahydrate can interact with other metalloenzymes, such as hydrogenases and carbon monoxide dehydrogenases, where nickel ions are crucial for their function . These interactions often involve the coordination of nickel ions with histidine residues in the active sites of the enzymes, stabilizing their structure and enhancing their catalytic efficiency.
Cellular Effects
Nickel chloride hexahydrate has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to nickel chloride hexahydrate has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways . This can result in alterations in gene expression, particularly genes involved in antioxidant defense and apoptosis. Moreover, nickel chloride hexahydrate can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, nickel chloride hexahydrate exerts its effects through various mechanisms. One of the primary mechanisms is the binding of nickel ions to biomolecules, such as proteins and nucleic acids. Nickel ions can form coordination complexes with amino acid residues, particularly histidine, cysteine, and aspartate, in proteins, altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, nickel chloride hexahydrate can influence gene expression by interacting with transcription factors and DNA, potentially causing changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of nickel chloride hexahydrate can change over time in laboratory settings. Its stability and degradation are important factors to consider in experimental designs. Nickel chloride hexahydrate is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . In in vitro studies, the long-term effects of nickel chloride hexahydrate on cellular function have been observed, including sustained oxidative stress and chronic activation of stress response pathways . In in vivo studies, the temporal effects may vary depending on the dosage and duration of exposure, with potential long-term impacts on organ function and overall health.
Dosage Effects in Animal Models
The effects of nickel chloride hexahydrate vary with different dosages in animal models. At low doses, nickel chloride hexahydrate may have minimal toxic effects, but as the dosage increases, the risk of adverse effects also rises. In animal studies, high doses of nickel chloride hexahydrate have been associated with toxic effects, including nephrotoxicity, hepatotoxicity, and teratogenic effects . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters, such as increased oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
Nickel chloride hexahydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. One of the key pathways is the sulfur metabolism pathway, where nickel ions can influence the activity of enzymes involved in the synthesis and degradation of sulfur-containing compounds . Additionally, nickel chloride hexahydrate can affect amino acid metabolism, particularly the metabolism of histidine and methionine, by interacting with enzymes that catalyze their conversion . These interactions can lead to changes in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of nickel chloride hexahydrate within cells and tissues are mediated by specific transporters and binding proteins. Nickel ions can be transported across cell membranes by metal ion transporters, such as divalent metal transporter 1 (DMT1) and zinc transporter (ZIP) family proteins . Once inside the cell, nickel ions can bind to intracellular proteins, such as metallothioneins, which help regulate their distribution and prevent toxicity . The localization and accumulation of nickel chloride hexahydrate can vary depending on the cell type and the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of nickel chloride hexahydrate is crucial for its activity and function. Nickel ions can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct nickel-binding proteins to these compartments, influencing their localization and activity . The accumulation of nickel ions in specific organelles can lead to localized effects, such as mitochondrial dysfunction and altered gene expression in the nucleus.
Propiedades
Número CAS |
7791-20-0 |
|---|---|
Fórmula molecular |
Cl2H2NiO |
Peso molecular |
147.61 g/mol |
Nombre IUPAC |
nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Clave InChI |
HGGYAQHDNDUIIQ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.Cl[Ni]Cl |
SMILES canónico |
O.[Cl-].[Cl-].[Ni+2] |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Números CAS relacionados |
7718-54-9 (Parent) |
Sinónimos |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)

